molecular formula C13H18ClNO2 B1433650 2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1798775-41-3

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1433650
CAS No.: 1798775-41-3
M. Wt: 255.74 g/mol
InChI Key: IQUGFHOKIOITQF-UHFFFAOYSA-N
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Description

“2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1798775-41-3 . It has a molecular weight of 255.74 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Solvatochromism and Solvation Energy Relationship

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid has been involved in the study of solvatochromism and linear solvation energy relationship of donor–acceptor-substituted azo dyes. This includes its interaction with aromatic substitution processes and understanding the UV/Vis absorption spectra behavior in different acid strengths (Hofmann et al., 2008).

Spectroscopic Identification and Derivatization

This compound has been identified as part of a study on cathinones, where its properties were examined using a range of spectroscopic methods including GC-MS, IR, NMR, and X-ray diffraction. This research aids in the identification and understanding of chemical structures and properties (Nycz et al., 2016).

Multikilogram-Scale Synthesis

The compound has been utilized in a large-scale synthesis process, demonstrating its role in the development of complex organic compounds. This involves its reaction with various chemicals under specific conditions to yield desired products, highlighting its importance in organic synthesis and process optimization (Ennis et al., 1999).

Synthesis and Neurobehavioral Activity

Research involving the synthesis of compounds related to 2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid has explored their potential for analgesic and neurobehavioral effects. This underlines its relevance in medicinal chemistry and pharmacological studies (Massa et al., 1989).

Influenza Neuraminidase Inhibitors

The compound has been part of the discovery of potent influenza neuraminidase inhibitors. This application is crucial in antiviral research, especially for the design and synthesis of compounds that can effectively interact with viral proteins (Wang et al., 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-9-3-5-10(6-4-9)11-7-13(2,12(15)16)14-8-11;/h3-6,11,14H,7-8H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUGFHOKIOITQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(NC2)(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride

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